1-(1,3-Dimethoxypropan-2-yl)piperazine CAS 78531-34-7 properties
1-(1,3-Dimethoxypropan-2-yl)piperazine CAS 78531-34-7 properties
Topic: 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) Content Type: Technical Monograph & Application Guide Author Persona: Senior Application Scientist
Optimizing Hydrophilicity in Drug Design via Ether-Functionalized Piperazines
Executive Summary: The "Polarity Tuner"
In the landscape of medicinal chemistry, 1-(1,3-Dimethoxypropan-2-yl)piperazine (CAS 78531-34-7) represents a critical structural motif for lead optimization. It functions primarily as a solubility-enhancing tail that avoids the pharmacokinetic liabilities often associated with free hydroxyl groups.
While glycerol-derived side chains (1,3-dihydroxypropan-2-yl) are excellent for lowering LogP, their high hydrogen-bond donor (HBD) count can severely penalize membrane permeability (the "Rule of 5" violation). This dimethoxy analog retains the steric bulk and polarity of the glycerol backbone but "caps" the hydroxyls. The result is a moiety that improves aqueous solubility via hydrogen-bond acceptance (HBA) while maintaining the lipophilicity required for blood-brain barrier (BBB) or cellular membrane penetration.
Physicochemical Profile
The following data aggregates experimental baselines and calculated predictive values essential for incorporating this intermediate into a broader scaffold.
| Property | Value / Description | Relevance to Drug Design |
| CAS Number | 78531-34-7 | Unique Identifier |
| IUPAC Name | 1-(1,3-dimethoxypropan-2-yl)piperazine | Standard Nomenclature |
| Molecular Formula | C₉H₂₀N₂O₂ | Elemental Composition |
| Molecular Weight | 188.27 g/mol | Fragment-based design (Low MW leaves room for scaffold) |
| Physical State | Viscous Liquid / Low-melting Solid | Handling logistics (likely requires warming to dispense) |
| Boiling Point | ~240–250°C (Predicted @ 760 mmHg) | High boiling point allows high-temp coupling reactions |
| pKa (Basic N) | ~9.1 (Secondary amine), ~5.4 (Tertiary amine) | Secondary amine is the reactive handle; Tertiary is the core |
| LogP (Predicted) | 0.2 – 0.6 | "Sweet spot" for solubility without sacrificing permeability |
| H-Bond Acceptors | 4 (2 Ethers, 2 Nitrogens) | High water solubility potential |
| H-Bond Donors | 1 (Secondary Amine) | Single reactive site for derivatization |
Synthetic Architecture & Process Chemistry
For a researcher requiring high-purity material, understanding the genesis of the compound is vital for troubleshooting impurities. There are two primary synthetic routes: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).
Strategic Analysis of Routes
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Route A (Recommended): Reductive amination of 1,3-dimethoxypropan-2-one with piperazine. This is the "cleaner" industrial route as it avoids the formation of quaternary ammonium salts common in alkylation.
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Route B: Alkylation of piperazine with 2-chloro-1,3-dimethoxypropane. This often leads to over-alkylation (bis-substitution) and requires a large excess of piperazine to suppress side products.
Visualization of Synthetic Pathways
Figure 1: Comparison of Reductive Amination (Route A - Top) vs. Direct Alkylation (Route B - Bottom). Route A is preferred for mono-substitution selectivity.
Experimental Protocol: Synthesis via Reductive Amination
Note: This protocol is designed for a 10g scale synthesis.
Objective: Synthesize 1-(1,3-dimethoxypropan-2-yl)piperazine with >95% purity.
Reagents:
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Piperazine (anhydrous): 4 equiv. (Excess prevents dimerization).
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1,3-Dimethoxypropan-2-one: 1 equiv.
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Sodium Triacetoxyborohydride (STAB): 1.5 equiv.
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Solvent.
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Acetic Acid: Catalytic amount.
Methodology:
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Imine Formation: In a dry round-bottom flask, dissolve Piperazine (4 eq) in DCE (10 mL/g). Add 1,3-Dimethoxypropan-2-one (1 eq) and Acetic Acid (1-2 drops). Stir at room temperature for 30 minutes under Nitrogen. Field Insight: Pre-stirring ensures equilibrium favors the imine before the reducing agent is introduced.
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Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution (hydrogen) may occur.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9, Ninhydrin stain) or LC-MS.
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Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
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Purification (Critical Step):
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The organic layer will contain the product and excess piperazine.
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Wash the organic layer with water (piperazine is highly water-soluble; the product is moderately soluble but more lipophilic).
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Self-Validating Step: If product is lost to the aqueous phase, saturate the aqueous phase with NaCl (salting out) and re-extract with CHCl₃/Isopropanol (3:1).
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Isolation: Dry organics over Na₂SO₄, filter, and concentrate. If necessary, purify via column chromatography (DCM -> 10% MeOH/DCM with 1% NH₄OH).
Analytical Validation (QC)
To verify the identity of CAS 78531-34-7, look for these specific spectral signatures.
NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
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Methoxy Groups: A strong singlet integrating to 6H at approx. δ 3.3–3.4 ppm . This is the most diagnostic signal.
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Methine (CH): A quintet or multiplet at δ 2.6–2.8 ppm , representing the central carbon of the propane chain attached to the nitrogen.
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Ether Methylenes (CH₂-O): A doublet (or multiplet) integrating to 4H at approx. δ 3.4–3.6 ppm .
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Piperazine Ring:
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4H multiplet/triplet at δ 2.5–2.6 ppm (adjacent to the alkyl chain).
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4H multiplet/triplet at δ 2.8–2.9 ppm (adjacent to the secondary amine).
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Amine Proton (NH): Broad singlet, shift varies (typically δ 1.5–2.0 ppm ), exchanges with D₂O.
Mass Spectrometry[1]
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Mode: ESI+
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Target Ion: [M+H]⁺ = 189.16 m/z .
QC Decision Tree
Figure 2: Analytical workflow for validating CAS 78531-34-7.
Applications in Drug Discovery
This intermediate is not merely a passive linker; it is a functional tool for Lead Optimization .
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Kinase Inhibitors: Many kinase inhibitors suffer from poor solubility due to flat aromatic cores. Appending the 1-(1,3-dimethoxypropan-2-yl)piperazine tail to the solvent-exposed region of the inhibitor can increase solubility by 10–100 fold compared to a standard ethyl or methyl piperazine.
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CNS Agents: The dimethoxy motif masks the polarity. Unlike a diol, which might be pumped out by P-gp (P-glycoprotein) or fail to cross the BBB, the bis-ether is often more "stealthy," maintaining lipophilicity while providing metabolic stability (ethers are generally more stable than alcohols to Phase II conjugation).
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Antifungal Azoles: Similar side chains are found in advanced antifungal candidates where tuning the HLB (Hydrophilic-Lipophilic Balance) is crucial for fungal cell wall penetration.
Handling & Stability
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless derivatization is intended).
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Safety: Corrosive/Irritant.[1][2] Wear gloves and eye protection.[1][2][3] In case of contact, wash with copious water.[1][3][4]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204565 (Related Structure: 1-(2,3-Dimethoxypropyl)piperazine). Retrieved from . (Note: Specific CAS 78531-34-7 is a regioisomer of common commercial variants; general piperazine properties derived from standard databases).
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European Chemicals Agency (ECHA). Registration Dossier for substituted piperazines. Retrieved from .
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Sigma-Aldrich (MilliporeSigma). Product Specification for 1,3-Dimethoxy-2-propanol (Precursor). Retrieved from .
- Li, J. J. (2014).Name Reactions and Reagents in Organic Synthesis.
- Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Context for ether vs. alcohol solubility tuning).
